
2,4,5-Trifluorobenzoic acid
Overview
Description
2,4,5-Trifluorobenzoic acid (CAS RN: 446-17-3) is a fluorinated aromatic carboxylic acid with the molecular formula C₇H₃F₃O₂ and a molecular weight of 176.09 g/mol. It exists as a white crystalline solid with a melting point of 100°C . This compound is a key intermediate in synthesizing quinolone antibiotics, such as gatifloxacin and temafloxacin , and is also used in liquid crystal production . Its synthesis typically involves fluorination, esterification, and decarboxylation steps, with yields up to 98% in acyl chloride formation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trifluorobenzoic acid typically involves the following steps:
Hydrolysis: Tetrachlorophthalic anhydride is hydrolyzed to form tetrachlorophthalic acid.
Fluorination: The tetrachlorophthalic acid undergoes fluorination to replace chlorine atoms with fluorine atoms, resulting in trifluorophthalic acid.
Decarboxylation: The trifluorophthalic acid is then decarboxylated to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Trifluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Reduction Reactions: The carboxylic acid group can be reduced to form corresponding alcohols or aldehydes.
Oxidation Reactions: The compound can be oxidized to form more complex structures.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium fluoride are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Major Products:
Substitution: Fluorinated derivatives with different functional groups.
Reduction: Alcohols or aldehydes.
Oxidation: More complex carboxylic acids or ketones.
Scientific Research Applications
Pharmaceutical Applications
Antibacterial Agents
2,4,5-Trifluorobenzoic acid serves as an important intermediate in the synthesis of quinolone antibacterial drugs. Notably, it is utilized in the production of Temafloxacin , which is effective against a broad spectrum of bacterial infections. The synthesis involves the decarboxylation of 3,4,6-trifluorophthalic acid or its derivatives to yield this compound .
Synthesis Pathways
The synthesis of this compound has traditionally been challenging due to the complexity of reactions involved. Recent advancements have introduced more efficient methods:
- Decarboxylation Method : A notable method involves the decarboxylation of 3,4,6-trifluorophthalic acid in dipolar aprotic solvents without catalysts, yielding good amounts of the target compound .
- Cyanation Method : An older method includes cyanation of 2,4,5-trifluorobromobenzene followed by hydrolysis; however, this method is less favored due to its complexity and cost .
Agricultural Applications
Herbicides and Pesticides
In agriculture, this compound is explored as a building block for herbicides and pesticides. Its fluorinated structure enhances biological activity and selectivity towards target pests while minimizing environmental impact.
Material Science Applications
Liquid Crystals
The compound is also investigated for use in liquid crystal technologies. Its unique chemical properties allow it to function as a component in liquid crystal displays (LCDs), contributing to advancements in display technology.
Mechanism of Action
The mechanism of action of 2,4,5-Trifluorobenzoic acid is primarily related to its ability to interact with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable intermediate in the synthesis of drugs that target specific enzymes or receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physical and Chemical Properties
Table 1: Key Properties of Trifluorobenzoic Acid Isomers
Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | CAS RN |
---|---|---|---|---|
2,4,5-Trifluorobenzoic acid | C₇H₃F₃O₂ | 176.09 | 100 | 446-17-3 |
2,4,6-Trifluorobenzoic acid | C₇H₃F₃O₂ | 176.09 | Not reported | 28314-80-9 |
3,4,5-Trifluorobenzoic acid | C₇H₃F₃O₂ | 176.09 | Not reported | Not provided |
2,3,6-Trifluorobenzoic acid | C₇H₃F₃O₂ | 176.09 | Not reported | Not provided |
Key Observations :
- All trifluorobenzoic acid isomers share the same molecular formula and weight, but their melting points and stability vary due to fluorine substitution patterns. For example, this compound exhibits higher thermal stability in aqueous environments, with <15% degradation over 260 days in hydrological tracer studies , compared to other isomers like 2,3,6-trifluorobenzoic acid, which shows greater variability under similar conditions .
Environmental Behavior and Toxicity
Table 2: Environmental Fate and Toxicity Profiles
Compound | Solubility in Water | Bioaccumulation Potential | Environmental Persistence | Toxicity (Marine Organisms) |
---|---|---|---|---|
This compound | High (rapid dissolution) | Low | Low (rapid dilution) | Low acute toxicity |
BDF-513 (sinking compound) | Insoluble | Low | High (sinks, persists) | Low short-term toxicity |
2,4,6-Trifluorobenzoic acid | Moderate | Not reported | Moderate | Not reported |
Key Observations :
- This compound dissolves rapidly in seawater, leading to quick dilution and transient localized toxicity . In contrast, analogs like BDF-513 (a sinking compound) persist in sediments, posing long-term ecological risks despite low bioaccumulation .
Key Observations :
- This compound is synthesized with high efficiency (98% yield) via acyl chloride intermediates , whereas chlorinated analogs require multi-step protocols with moderate yields (~60%) .
- Solvent optimization (e.g., dichloroethane in diazotization) improves yields for halogenated derivatives .
Table 4: Industrial and Pharmaceutical Uses
Key Observations :
Biological Activity
2,4,5-Trifluorobenzoic acid (TFBA), with the molecular formula and CAS number 446-17-3, is a fluorinated aromatic carboxylic acid that has garnered attention for its biological activities and potential applications in medicinal chemistry and environmental science. This article explores its biological activity, including its synthesis, pharmacological properties, and role in bioremediation.
This compound is characterized by its white to light yellow crystalline appearance, with a melting point of 94-96 °C and a predicted boiling point of approximately 241.9 °C. It exhibits slight solubility in chloroform and DMSO . The synthesis of TFBA typically involves the fluorination of benzoic acid derivatives or the hydrolysis of trifluoroisophthalic acid .
Antimicrobial Properties
TFBA has been identified as an intermediate in the synthesis of quinolone antibiotics, which are known for their broad-spectrum antimicrobial activity. Research indicates that compounds derived from TFBA exhibit significant antibacterial effects against various pathogens. For example, derivatives such as Temafloxacin have shown effectiveness against resistant strains of bacteria .
Toxicological Studies
Toxicological assessments have revealed that TFBA can influence microbial populations in environmental contexts. In studies involving vadose zone bioremediation, TFBA was used as a conservative tracer to monitor microbial activity and the degradation of contaminants like perchlorate. The presence of TFBA was associated with shifts in microbial community structure and enhanced degradation rates under certain conditions .
Case Studies
- Bioremediation Application : A field study demonstrated the use of TFBA in a vadose zone contaminated with perchlorate. The introduction of TFBA facilitated the monitoring of microbial dynamics and the reduction of perchlorate concentrations from thousands of mg/L to near-detection limits in the upper soil layers. This indicates TFBA's potential role as a biostimulant in bioremediation efforts .
- Pharmacological Development : In drug development contexts, TFBA has been utilized to synthesize novel quinolone derivatives that exhibit enhanced antibacterial properties compared to traditional agents. For instance, modifications to the quinolone scaffold incorporating TFBA have resulted in compounds with improved efficacy against Gram-negative bacteria .
Research Findings
A comprehensive review of literature reveals several key findings regarding TFBA:
- Mechanism of Action : The biological activity of TFBA is partly attributed to its ability to disrupt bacterial cell wall synthesis and inhibit DNA gyrase activity, similar to other fluoroquinolones.
- Environmental Impact : Studies indicate that TFBA can persist in the environment but may also be biodegradable under specific conditions, highlighting its dual role as both a contaminant and a potential tool for bioremediation .
- Microbial Interactions : The compound influences microbial metabolic pathways, promoting the degradation of pollutants while simultaneously altering community compositions within contaminated sites .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,4,5-TFBA, and what are their limitations?
- Methodological Answer : The primary synthesis methods include:
- Halex Reaction : Starting from tetrachlorophthalic anhydride and sodium fluoride, yielding 2,4,5-TFBA (melting point: 91–93°C) .
- Nitrobenzene-Carbanion Reaction : Reacting nitrobenzene derivatives with carbanions to form intermediates, followed by hydrolysis and fluorination. This method produced 2,4,5-TFBA in 15% yield in early studies .
- Continuous Flow Synthesis : A modern approach using microflow reactors for Grignard reagent carboxylation with CO₂, achieving high purity and yield .
Limitations : Traditional methods (e.g., Halex) suffer from low yields or harsh conditions, while flow systems require specialized equipment.
Q. How is 2,4,5-TFBA characterized in purity and structural confirmation?
- Methodological Answer : Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : For fluorine and proton environment analysis .
- Mass Spectrometry (MS) : Confirmation of molecular weight (175.09 g/mol) via NIST-standardized electron ionization .
- High-Performance Liquid Chromatography (HPLC) : Quantification of purity (>95% in commercial samples) .
Q. How does 2,4,5-TFBA enhance the solubility and permeability of poorly soluble drugs?
- Methodological Answer : 2,4,5-TFBA acts as a coformer in pharmaceutical salts/cocrystals. For example, with naftopidil (a BCS Class IV drug), it forms crystalline salts that improve dissolution rates by 3× and permeability by modulating intermolecular interactions. Optimized ratios (e.g., 1:1 molar) are determined via phase solubility diagrams and powder X-ray diffraction .
Q. What experimental designs are used to resolve contradictions in reported melting points (95–99°C vs. 97–98°C)?
- Methodological Answer : Discrepancies arise from impurities or polymorphic forms. Researchers should:
- Perform differential scanning calorimetry (DSC) to identify polymorph transitions.
- Use recrystallization (e.g., from ethanol/water) to isolate pure forms.
- Cross-validate with NIST and PubChem standards .
Q. How is 2,4,5-TFBA applied as a hydrologic tracer, and what are its stability parameters?
- Methodological Answer : In vadose zone studies, 2,4,5-TFBA is injected into infiltration ponds (e.g., 100–500 ppm). Stability is monitored via:
- Ion Chromatography (IC) for anion detection.
- Liquid Scintillation Counting for degradation products.
Field tests show <10% degradation over 30 days under aerobic conditions .
Q. What strategies optimize low-yield synthetic routes for 2,4,5-TFBA?
- Catalytic Fluorination : Replace KF with tetrabutylammonium fluoride (TBAF) to enhance reactivity.
- Microwave-Assisted Synthesis : Reduce reaction time and byproducts.
- In Situ Monitoring : Use FTIR to track intermediate formation.
Properties
IUPAC Name |
2,4,5-trifluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAMNXFLKYKFOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334571 | |
Record name | 2,4,5-Trifluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446-17-3 | |
Record name | 2,4,5-Trifluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=446-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2,4,5-trifluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2,4,5-trifluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4,5-Trifluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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